molecular formula C15H10ClN3O4 B11546487 2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione

2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11546487
M. Wt: 331.71 g/mol
InChI Key: HTQDNBVIDRPMNK-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzylamine with phthalic anhydride under specific conditions to form the desired isoindoline derivative. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various functionalized isoindoline derivatives.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-BROMOPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 2-{[(2-FLUOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 2-{[(2-METHYLPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Uniqueness

The uniqueness of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10ClN3O4

Molecular Weight

331.71 g/mol

IUPAC Name

2-[(2-chloroanilino)methyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H10ClN3O4/c16-10-5-1-2-6-11(10)17-8-18-14(20)9-4-3-7-12(19(22)23)13(9)15(18)21/h1-7,17H,8H2

InChI Key

HTQDNBVIDRPMNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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